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molecular formula C10H11N3O B8659848 6-(Azetidin-3-yloxy)imidazo[1,2-a]pyridine

6-(Azetidin-3-yloxy)imidazo[1,2-a]pyridine

Cat. No. B8659848
M. Wt: 189.21 g/mol
InChI Key: PTRQIFUFURIUNN-UHFFFAOYSA-N
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Patent
US08716470B2

Procedure details

6-Iodoimidazo[1,2-a]pyridine (400 mg), tert-butyl 3-hydroxyazetidine-1-carboxylate (500 mg), and toluene (2 ml) were mixed, and copper iodide (I) (40 mg), 1,10-phenanthroline (60 mg), and cesium carbonate (1 g) were added thereto, followed by stirring at 100° C. overnight. CHCl3 and water were added to the reaction mixture, and the organic layer was dried over Na2SO4 and then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH). The purified product thus obtained was mixed with dichloromethane (5 ml), and TFA (1.5 ml) was added thereto, followed by stirring at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure, and the residue was purified by basic silica gel column chromatography (CHCl3/MeOH) to obtain 6-(azetidin-3-yloxy)imidazo[1,2-a]pyridine (189 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.[OH:11][CH:12]1[CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13]1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].C(O)(C(F)(F)F)=O>[Cu](I)I.ClCCl.O.C(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[NH:14]1[CH2:15][CH:12]([O:11][C:2]2[CH:3]=[CH:4][C:5]3[N:6]([CH:8]=[CH:9][N:10]=3)[CH:7]=2)[CH2:13]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
IC=1C=CC=2N(C1)C=CN2
Name
Quantity
500 mg
Type
reactant
Smiles
OC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
cesium carbonate
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
40 mg
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH)
CUSTOM
Type
CUSTOM
Details
The purified product thus obtained
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by basic silica gel column chromatography (CHCl3/MeOH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1CC(C1)OC=1C=CC=2N(C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 189 mg
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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